2-Amino-3-(4-iodophenyl)propan-1-OL
Overview
Description
2-Amino-3-(4-iodophenyl)propan-1-OL is an organic compound with the molecular formula C9H12INO and a molecular weight of 277.1 g/mol It is characterized by the presence of an amino group, a hydroxyl group, and an iodophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-iodophenyl)propan-1-OL can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-iodophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-3-(4-iodophenyl)propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-iodophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical interactions. The iodophenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
2-Amino-3-(4-iodophenyl)propan-1-OL can be compared with other similar compounds, such as:
- 2-Amino-3-(4-bromophenyl)propan-1-OL
- 2-Amino-3-(4-fluorophenyl)propan-1-OL
- 2-Amino-3-(4-chlorophenyl)propan-1-OL
These compounds share a similar structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-amino-3-(4-iodophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCOBLKNQSOAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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